4-(2,2-Dimethylpropylamino)phenol
Description
Properties
IUPAC Name |
4-(2,2-dimethylpropylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDFLBKMGMRBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with 2,2-dimethylpropylamine under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of 4-(2,2-Dimethylpropylamino)phenol may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the phenol.
Scientific Research Applications
4-(2,2-Dimethylpropylamino)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropylamino)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and undergo redox reactions, influencing cellular processes. The compound may target enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
4-tert-Pentylphenol (CAS 2316-92-9)
- Structure: 4-tert-Pentylphenol () features a bulky tert-pentyl (2,2-dimethylpropyl) group without an amino substituent.
- Electronic Effects: The absence of an amino group reduces electron-donating capacity, leading to a weaker resonance stabilization of the phenoxide ion compared to 4-(2,2-dimethylpropylamino)phenol.
- Physicochemical Properties: Higher hydrophobicity due to the nonpolar alkyl chain. Lower acidity (pKa ~10) compared to amino-substituted phenols, where the amine enhances acidity (pKa ~8–9) via resonance .
4-{[(2-Methylpropyl)amino]methyl}phenol (CAS 448925-28-8)
- Structure: This compound () has a (2-methylpropyl)amino group attached via a methylene bridge.
- Electronic Effects: The aminomethyl group introduces inductive electron donation but lacks direct conjugation with the phenol ring, resulting in weaker acidity than 4-(2,2-dimethylpropylamino)phenol.
- Applications : Such derivatives are often intermediates in pharmaceutical synthesis, where steric hindrance and solubility are tailored for reactivity .
4-(Trifluoromethylthio)phenol
- Structure: The trifluoromethylthio (-SCF3) group () is electron-withdrawing, contrasting sharply with the electron-donating amino group.
- Electronic Effects: The -SCF3 group decreases electron density on the phenol ring, increasing acidity (pKa ~4–5) and altering reactivity in electrophilic substitution reactions.
- Applications : Used in agrochemicals and fluorinated polymers due to its stability and hydrophobic nature .
Physicochemical Properties
| Property | 4-(2,2-Dimethylpropylamino)phenol | 4-tert-Pentylphenol | 4-{[(2-Methylpropyl)amino]methyl}phenol |
|---|---|---|---|
| Molecular Formula | C11H17NO (inferred) | C11H16O | C11H17NO |
| Molecular Weight | ~179.26 g/mol (similar to [16]) | 164.24 g/mol | 179.26 g/mol |
| Boiling Point | ~250–300°C (estimated) | 250.9°C | Not reported |
| Acidity (pKa) | ~8–9 (estimated) | ~10 | ~9–10 |
| Solubility | Moderate in polar solvents | Low in water | Moderate in DMSO/ethanol |
Q & A
Q. How does the compound interact with transition metals, and what are the implications for designing coordination complexes?
- Methodological Answer : The phenolic oxygen and amino group act as bidentate ligands, forming stable complexes with Cu(II) or Fe(III). Titration with metal salts (e.g., CuCl₂) monitored by UV-Vis (charge-transfer bands ~400–500 nm) and cyclic voltammetry (redox peaks) elucidates stoichiometry and stability constants. Such complexes may serve as catalysts in oxidation reactions .
Q. What experimental designs mitigate challenges in regioselective functionalization of the phenolic ring?
- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl selectively activates positions para to the amino group. Electrophilic substitution (e.g., nitration) under controlled acidity (H₂SO₄/HNO₃ at 0°C) minimizes polysubstitution. Monitor regiochemistry via NOESY NMR to confirm positional selectivity .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting kinetic data from degradation studies under oxidative conditions?
- Methodological Answer : Apply multivariate analysis (e.g., Arrhenius plots) to differentiate thermal vs. photooxidation pathways. LC-MS/MS identifies degradation products (e.g., quinones), while kinetic isotope effects (deuterated solvents) clarify hydrogen abstraction mechanisms. Replicate studies under inert vs. aerobic conditions isolate oxidation-specific pathways .
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